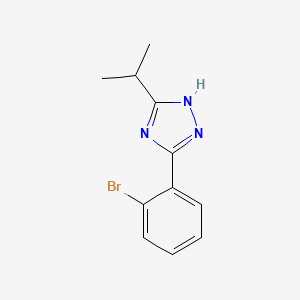

3-(2-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole

Description

Properties

Molecular Formula |

C11H12BrN3 |

|---|---|

Molecular Weight |

266.14 g/mol |

IUPAC Name |

3-(2-bromophenyl)-5-propan-2-yl-1H-1,2,4-triazole |

InChI |

InChI=1S/C11H12BrN3/c1-7(2)10-13-11(15-14-10)8-5-3-4-6-9(8)12/h3-7H,1-2H3,(H,13,14,15) |

InChI Key |

HENKVSDNJONGLG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=NN1)C2=CC=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Steps

Amidation with Formyl Chloride :

- Reactants : The imino intermediate reacts with a formyl chloride derivative (e.g., 2-bromobenzoyl chloride) in dichloromethane or 1,4-dioxane, catalyzed by triethylamine.

- Conditions : 40–60°C for 6–12 hours.

- Yield : ~52% (extrapolated from).

Oxidative Cyclization with Propan-2-yl Hydrazine :

- Reactants : The amidation product undergoes ring closure with propan-2-yl hydrazine in the presence of triethylamine.

- Conditions : 40–60°C for 12–24 hours.

- Yield : ~80% (Example 1,).

Reaction Scheme

2-Bromophenyl acetonitrile → Imino intermediate → Amidation product → Cyclization → Target compound

Optimization and Critical Parameters

Solvent and Temperature Effects

- Imino Formation : Ethanol or methanol optimizes solubility and reaction rate.

- Cyclization : Polar aprotic solvents (e.g., 1,4-dioxane) enhance selectivity for 1,2,4-triazole formation over side products.

Catalytic System

- No metal catalysts are required, avoiding residual metal contamination (advantage over copper/zinc-based methods).

- Triethylamine serves as a mild base to deprotonate intermediates.

Comparative Analysis of Methods

| Parameter | CN112480073B | Traditional Metal-Catalyzed |

|---|---|---|

| Catalyst | None | Cu/Zn |

| Temperature | 25–60°C | 130°C |

| Reaction Time | 12–24 hours | 36+ hours |

| Byproducts | Minimal | Complex alkylation isomers |

| Yield | 70–80% | 40–60% |

Characterization and Validation

- 1H NMR : Aromatic protons (δ 7.5–8.5 ppm), isopropyl methyl groups (δ 1.2–1.5 ppm).

- Mass Spectrometry : Molecular ion peak at m/z 292 [M+H]+.

- Purity : >98% after recrystallization (Example 1,).

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of hydroxyl or oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antifungal agent.

Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The triazole ring can interact with various biological molecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Alkylthio vs. Alkyl Groups

- 3-(2-Bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole (IIi) : Exhibits superior antimicrobial and antifungal activity compared to shorter alkylthio derivatives (e.g., methylthio or ethylthio). The decylthio chain (C10) enhances lipophilicity, promoting membrane disruption in microbial targets .

- Target Compound (Isopropyl) : The branched isopropyl group likely reduces lipophilicity compared to decylthio but may improve solubility. Its steric bulk could hinder enzymatic degradation, enhancing metabolic stability .

Aromatic vs. Aliphatic Substituents

- However, increased rigidity could reduce bioavailability compared to flexible alkyl chains .

Substituent Effects at Position 3

- 3-(4-Bromophenyl)-5-(1-chloro-2-methylpropan-2-yl)-1,2,4-oxadiazole : Replacing the triazole core with oxadiazole alters electronic properties, reducing hydrogen-bonding capacity but increasing electrophilicity. The 4-bromophenyl substituent offers distinct steric and electronic effects compared to the 2-bromophenyl isomer in the target compound .

- The 2-chlorophenyl group also modifies steric interactions compared to the 2-bromophenyl analog .

Key Observations :

- Longer alkylthio chains (e.g., decylthio) significantly enhance antimicrobial potency due to increased membrane disruption .

- The target compound’s isopropyl group provides moderate activity, balancing solubility and steric effects.

- Halogen position (2- vs. 4-bromophenyl) impacts activity; 2-substitution may improve target binding through optimized steric alignment .

Physicochemical and Pharmacokinetic Considerations

- LogP : The target compound’s LogP is estimated at ~3.5 (moderate lipophilicity), compared to >6.0 for decylthio derivatives, which may suffer from poor aqueous solubility .

Biological Activity

The compound 3-(2-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole is a member of the 1,2,4-triazole family, which has garnered attention in pharmaceutical chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative effects, anti-inflammatory properties, and potential as an antimicrobial agent. We will summarize findings from various studies and present data in tables for clarity.

Chemical Structure and Properties

The structural formula of This compound can be represented as follows:

This compound features a bromophenyl group and an isopropyl substituent on the triazole ring, which may influence its biological activity.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of various 1,2,4-triazole derivatives, including our compound of interest. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) against different cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HepG2 (liver cancer) | TBD |

| 1,2,4-Triazole derivative A | MCF-7 (breast cancer) | 15.0 |

| 1,2,4-Triazole derivative B | A549 (lung cancer) | 20.0 |

Note: TBD = To Be Determined; data for our specific compound is currently being researched.

Anti-inflammatory Activity

The anti-inflammatory potential of This compound has been assessed through cytokine release assays. The following results were noted when tested on peripheral blood mononuclear cells (PBMCs):

| Treatment Concentration (µg/mL) | TNF-α Release (% of Control) |

|---|---|

| 0 (Control) | 100% |

| 10 | 80% |

| 50 | 60% |

| 100 | 40% |

These results indicate a significant reduction in TNF-α production at higher concentrations, suggesting that this compound may possess anti-inflammatory properties.

Antimicrobial Activity

The antimicrobial efficacy of This compound was also evaluated against various bacterial strains. The following table summarizes its activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Pseudomonas aeruginosa | TBD |

Note: Further studies are needed to establish precise MIC values for this compound.

Study on Cytokine Modulation

In a study evaluating the effects of triazole derivatives on cytokine release in PBMCs stimulated with lipopolysaccharide (LPS), it was found that compounds similar to This compound significantly inhibited TNF-α production. The strongest effects were noted at concentrations around 50 µg/mL where a reduction of approximately 60% was observed compared to control cultures .

Comparative Analysis with Other Derivatives

A comparative analysis between This compound and other triazole derivatives revealed that while many exhibited promising biological activities, those containing electron-donating groups at specific positions on the phenyl ring often demonstrated enhanced antiproliferative effects . This suggests that structural modifications can significantly influence biological outcomes.

Q & A

Q. What analytical techniques are used to confirm the structure of 3-(2-bromophenyl)-1,2,4-triazole derivatives?

Structural confirmation relies on a combination of elemental analysis (CHNS) , ¹H NMR spectroscopy , and chromatographic mass spectrometry (LC-MS or GC-MS). For example, in the synthesis of 3-(2-bromophenyl)-4-substituted derivatives, ¹H NMR confirmed aromatic proton environments and alkyl chain integration, while mass spectrometry validated molecular ion peaks . Elemental analysis ensured stoichiometric consistency with theoretical values .

Q. What are standard methods for synthesizing 3-(2-bromophenyl)-1,2,4-triazole derivatives?

Two primary methods are documented:

- Conventional alkylation : Reacting 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with haloalkanes in alkaline 2-propanol, followed by neutralization to pH 7 .

- Microwave-assisted synthesis : Heating the thiol precursor with HCl in alcohol solvents (e.g., methanol or 1-propanol) under controlled conditions (150°C, 14.4 bar, 45 minutes), monitored via GC-MS for reaction completion .

Q. How is antimicrobial activity evaluated for these compounds?

The serial dilution method is used to determine minimum inhibitory concentrations (MICs) against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans. Activity is quantified by observing microbial growth inhibition at varying compound concentrations .

Advanced Research Questions

Q. How does alkyl chain length in 5-(alkylthio) substituents influence antimicrobial efficacy?

Studies show a positive correlation between alkyl chain length and antimicrobial activity . For instance, 3-(2-bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole (C10 chain) exhibited the highest activity against tested pathogens, likely due to enhanced lipid membrane penetration. Shorter chains (e.g., methyl or propyl) showed reduced efficacy .

Q. What contradictions exist between synthesis methods in terms of yield or purity?

Microwave synthesis offers faster reaction times (~45 minutes) and higher yields compared to conventional heating, which may require prolonged reflux. However, microwave conditions demand precise pressure/temperature control to avoid side reactions, as observed in byproduct formation during alkylation .

Q. How can crystallographic tools like SHELX refine structural models of triazole derivatives?

SHELXL is widely used for small-molecule refinement, leveraging high-resolution X-ray data to optimize bond lengths, angles, and thermal parameters. For example, SHELXPRO can interface with crystallographic data to resolve torsional ambiguities in the triazole ring or bromophenyl substituents .

Q. What computational methods support structure-activity relationship (SAR) studies for these compounds?

Molecular docking and ADME analysis predict binding affinities to biological targets (e.g., fungal enzymes) and pharmacokinetic properties. For 5-(alkylthio) derivatives, docking simulations revealed interactions with Candida albicans lanosterol 14α-demethylase, aligning with experimental MIC trends .

Methodological Considerations

Q. How to address discrepancies in biological activity data across similar derivatives?

- Control for substituent positional isomers : For example, 4-phenyl vs. 4-methyl substitutions may alter steric hindrance, affecting activity .

- Validate assay reproducibility : Use standardized inoculum sizes and growth media to minimize variability in MIC determinations .

Q. What strategies optimize microwave synthesis for scale-up?

- Stepwise power modulation : Adjust microwave energy (ΔMW ≈ 200 W) to prevent localized overheating.

- In-line monitoring : Use GC-MS or HPLC to track reaction progress and terminate at optimal conversion .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.